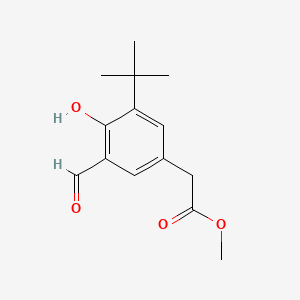
Methyl 2-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxy group attached to a phenyl ring, which is further connected to a methyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate typically involves the esterification of the corresponding phenylacetic acid derivative. One common method involves the reaction of 3-(tert-butyl)-5-formyl-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the phenylacetic acid derivative, followed by esterification with methanol. This approach minimizes the formation of by-products and allows for better control over reaction parameters.
化学反应分析
Types of Reactions
Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(tert-Butyl)-5-carboxy-4-hydroxyphenylacetic acid.
Reduction: Methyl 2-[3-(tert-Butyl)-5-hydroxymethyl-4-hydroxyphenyl]acetate.
Substitution: Methyl 2-[3-(tert-Butyl)-5-alkoxy-4-hydroxyphenyl]acetate.
科学研究应用
Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate: Lacks the formyl group, resulting in different reactivity and biological activity.
Methyl 2-[3-(tert-Butyl)-5-methyl-4-hydroxyphenyl]acetate: Contains a methyl group instead of a formyl group, altering its chemical properties.
Methyl 2-[3-(tert-Butyl)-5-carboxy-4-hydroxyphenyl]acetate: The formyl group is oxidized to a carboxylic acid, significantly changing its reactivity.
Uniqueness
Methyl 2-[3-(tert-Butyl)-5-formyl-4-hydroxyphenyl]acetate is unique due to the presence of both a formyl and a hydroxy group on the phenyl ring, which allows for a diverse range of chemical reactions and biological interactions. This combination of functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
属性
分子式 |
C14H18O4 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
methyl 2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)11-6-9(7-12(16)18-4)5-10(8-15)13(11)17/h5-6,8,17H,7H2,1-4H3 |
InChI 键 |
YURFFEHDRCKBKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
![4-Bromo-3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13680843.png)


![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)
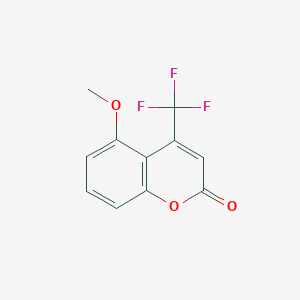
![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
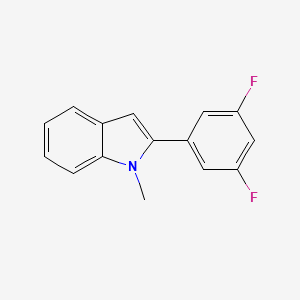
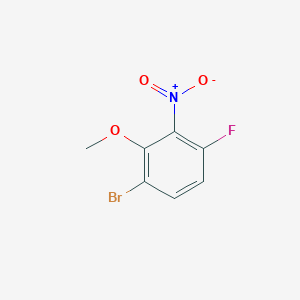
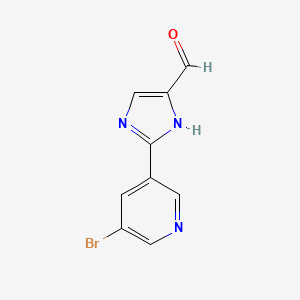
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
